

# Comparative Analysis of 3-Picolylamine Compound Crystal Structures

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## Compound of Interest

Compound Name: 3-Picolylamine

Cat. No.: B1677787

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A detailed examination of the single-crystal X-ray structures of two transition metal complexes containing picolylamine ligands reveals distinct coordination geometries and structural parameters. This guide provides a comparative overview of a copper(II) complex with **3-picolylamine** and a nickel(II) complex with the isomeric 2-picolylamine, offering insights for researchers and professionals in crystallography and drug development. The comparison highlights the influence of the metal center and ligand isomerism on the final crystal structure.

## Crystallographic Data Comparison

The structural parameters for trans-Bis(isothiocyanato)bis(**3-picolylamine**)copper(II) (Complex 1) and Diaquabis(2-picolylamine)nickel(II) dichloride (Complex 2) have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic and selected geometric data is presented in the table below, allowing for a direct comparison of their solid-state structures.

Parameter	<b>trans-Bis(isothiocyanato)bis(3-picolylamine)copper(II) (Complex 1)</b>	<b>Diaquabis(2-picolylamine)nickel(II) dichloride (Complex 2)</b>
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
a (Å)	5.890(1)	9.013(2)
b (Å)	17.508(4)	11.231(3)
c (Å)	8.790(2)	9.150(2)
$\beta$ (°) **	107.58(2)	117.89(2)
V (Å <sup>3</sup> ) **	864.8(3)	818.9(4)
Z	2	2
Coordination Geometry	Distorted Octahedral	Pseudo-octahedral
Metal-N(pyridine) (Å)	2.031(3)	2.110(4)
Metal-N(amine) (Å)	2.020(3)	2.102(4)
Metal-N(NCS)/O(H <sub>2</sub> O) (Å)	2.628(4) (Cu-N)	2.140(4) (Ni-O)
N(pyridine)-Metal-N(amine) (°)	82.5(1)	81.3(2)

## Experimental Protocols

The methodologies employed for the synthesis and structural determination of each complex are detailed below. These protocols provide a basis for the reproduction of the experimental results and a deeper understanding of the data presented.

## Synthesis and Crystallization

**Complex 1: trans-Bis(isothiocyanato)bis(3-picolylamine)copper(II)** A solution of **3-picolylamine** (20 mmol) in ethanol (20 cm<sup>3</sup>) was added to an aqueous solution (80 cm<sup>3</sup>) of copper(II) nitrate trihydrate (10 mmol) and ammonium thiocyanate (20 mmol). The resulting dark blue precipitate was collected by filtration, washed with ethanol, and dried in a desiccator.

Single crystals suitable for X-ray diffraction were obtained by recrystallization from a 1:1 (v/v) mixture of methanol and 1-propanol.

**Complex 2: Diaquabis(2-picolyamine)nickel(II) dichloride** This complex was synthesized by reacting 2-picolyamine with nickel(II) chloride in an aqueous solution. Single crystals for X-ray analysis were grown from this solution. The Ni(II) center is coordinated by two bidentate 2-picolyamine ligands in the basal plane and two water molecules in the apical positions, forming a pseudo-octahedral geometry.

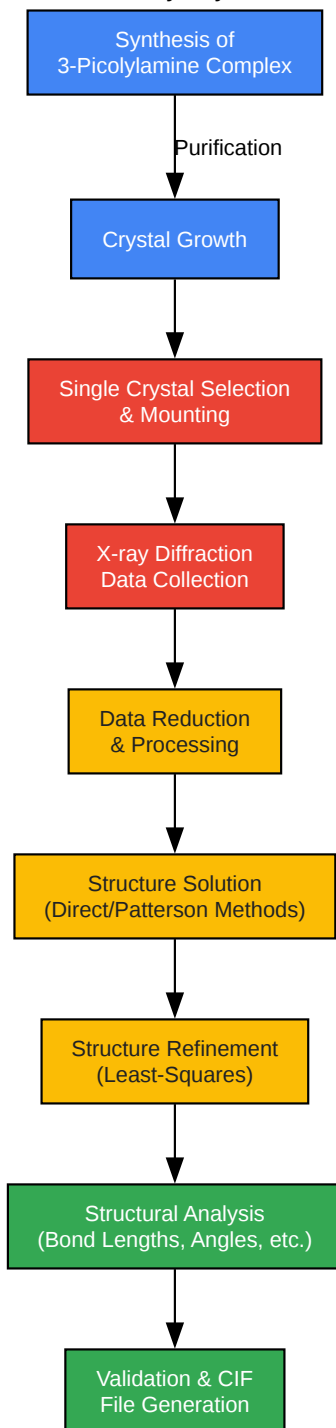
## X-ray Data Collection and Structure Refinement

For both complexes, a single crystal of suitable dimensions was mounted on a goniometer. X-ray intensity data were collected at room temperature using graphite-monochromated Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ). The structures were solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from difference Fourier maps and refined isotropically.

## Structural Analysis Workflow

The process of determining and analyzing the crystal structure of coordination compounds such as these **3-picolyamine** complexes follows a standardized workflow. This workflow ensures the accurate and reliable determination of the molecular and crystal structure, from the initial synthesis to the final structural analysis and validation.

## General Workflow for X-ray Crystal Structure Analysis



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Workflow for X-ray Crystal Structure Analysis.

This guide provides a foundational comparison of the structural aspects of picolylamine-containing coordination complexes. The presented data and protocols are intended to support further research and development in the fields of materials science and medicinal chemistry.

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